molecular formula C21H22N2O5 B2379286 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921524-20-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2379286
CAS No.: 921524-20-1
M. Wt: 382.416
InChI Key: OHQSXLMWSXXBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzodiazepine-derived carboxamide featuring a benzo[b][1,4]oxazepin core substituted with ethyl and dimethyl groups at position 5 and 3,3, respectively, and a 4-oxo moiety. The benzo[d][1,3]dioxole-5-carboxamide group is attached at position 8 of the oxazepin ring. The ethyl and dimethyl substituents likely enhance lipophilicity and metabolic stability compared to simpler analogs, while the dioxole-carboxamide moiety may influence binding affinity to biological targets .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-4-23-15-7-6-14(10-17(15)26-11-21(2,3)20(23)25)22-19(24)13-5-8-16-18(9-13)28-12-27-16/h5-10H,4,11-12H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQSXLMWSXXBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antiproliferative, anti-inflammatory, and antimicrobial activities.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-methoxyphenyl)methanesulfonamide
SMILES String CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Antiproliferative Activity

Studies have indicated that benzoxazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the synthesized derivatives were shown to inhibit the proliferation of solid tumor cell lines with varying efficacy depending on the specific type of cancer cell used. The mechanism appears to involve modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in cancer progression and inflammation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by reducing the release of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases. The effects were variable based on the specific cancer cell lines tested, indicating that further research is necessary to understand the underlying mechanisms .

Antimicrobial Activity

The antimicrobial activity of benzoxazepine derivatives has been reported to be limited but significant against certain bacterial pathogens. In particular, some compounds showed efficacy in inhibiting microbial growth; however, the overall antimicrobial potential varies widely among different derivatives .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating several benzoxazepine derivatives found that compounds similar to N-(5-ethyl...) exhibited IC50 values ranging from 10 µM to 50 µM against various tumor cell lines. This suggests moderate to high cytotoxicity depending on structural modifications .
  • Inflammation Modulation : Research focusing on the anti-inflammatory effects revealed that certain derivatives could significantly lower TNF-α levels in treated cells compared to controls. This implicates their potential use in therapeutic applications for inflammatory diseases .
  • Structure Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the benzoxazepine scaffold can enhance biological activity. For instance, introducing specific substituents at designated positions has been shown to improve both antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of heterocyclic carboxamides. Below is a comparative analysis:

Parameter Target Compound N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
Core Heterocycle Benzo[b][1,4]oxazepin (7-membered ring) Isoxazole (5-membered ring) Benzamide with thiazolidinone Isoxazole-thiophene hybrid
Substituents 5-Ethyl, 3,3-dimethyl, 4-oxo, benzo[d][1,3]dioxole-5-carboxamide 5-Methylisoxazole, benzo[d][1,3]dioxole-5-carboxamide Phenyl, 2,4-dioxothiazolidin-5-ylidene Diethylaminophenyl, 5-methylthiophene
Molecular Weight (g/mol) ~403.4 (estimated) 246.22 ~350–370 (estimated) ~342.4 (estimated)
Functional Groups Carboxamide, oxazepin, dioxole, oxo, ethyl, dimethyl Carboxamide, dioxole, isoxazole Carboxamide, thiazolidinone, dioxo Carboxamide, isoxazole, thiophene, diethylamino
Synthetic Route Likely involves coupling of benzo[d][1,3]dioxole-5-carboxylic acid to oxazepin Direct carboxamide coupling via DMF-based activation Carbodiimide-mediated coupling (EDC/HOBt) Multi-step synthesis: oxime formation, cyclization, hydrolysis

Pharmacological and Physicochemical Implications

  • Substituent Effects : The ethyl and dimethyl groups on the oxazepin ring enhance steric bulk and lipophilicity, which could improve blood-brain barrier penetration relative to the smaller isoxazole derivatives .
  • Carboxamide Linkage: Unlike thiazolidinone-containing analogs (e.g., ), the benzo[d][1,3]dioxole-carboxamide group in the target compound may reduce metabolic susceptibility due to the absence of reactive enone systems.

Research Findings and Activity Trends

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Thiazolidinone-Benzamides: Derivatives such as those in exhibit anti-inflammatory or antidiabetic activity via thiazolidinone-mediated PPAR-γ modulation, though their dioxo groups may increase oxidative stress risks.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:

  • Cyclization : Formation of the oxazepine ring via intramolecular nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent at 110°C) .
  • Amide Coupling : Reaction of the intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using coupling agents like HATU or DCC in dichloromethane .
  • Purification : Chromatography (silica gel or HPLC) is essential to isolate the final product, with yields optimized by controlling reaction time and stoichiometry . Table 1: Common Impurities and Mitigation Strategies
Impurity SourceMitigation MethodReference
Unreacted starting materialGradient elution in HPLC purification
Oxidative by-productsUse of inert atmosphere (N₂/Ar)

Q. Which analytical techniques are most reliable for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR validate regiochemistry and substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 406.405 for [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the oxazepine core .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Co-solvent Systems : Use DMSO (≤5%) or cyclodextrin-based solubilizers to enhance aqueous solubility .
  • pH Adjustment : Ionizable groups (e.g., amide) allow solubility modulation in mildly acidic/basic conditions .
  • Derivatization : Introduce polar substituents (e.g., -OH, -SO₃H) without altering core bioactivity .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?

  • Fragment Replacement : Systematically modify the ethyl or dimethyl groups on the oxazepine ring to assess steric/electronic effects on binding .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, guided by the trifluoromethyl group’s electron-withdrawing properties . Table 2: Key Functional Groups and Hypothesized Roles
GroupRole in BioactivityTarget Hypothesis
TrifluoromethylEnhances metabolic stabilityKinase inhibition
Benzo[d][1,3]dioxoleπ-π stacking with aromatic residuesGPCR modulation

Q. How can conflicting data on biological activity across studies be resolved?

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays .

Q. What in silico approaches are recommended for predicting pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess logP (3.2 ± 0.5), suggesting moderate blood-brain barrier permeability .
  • CYP450 Inhibition Screening : Molecular dynamics simulations predict interactions with CYP3A4/2D6, guiding toxicity studies .

Q. How can researchers elucidate the compound’s mechanism of action when target pathways are unknown?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries identify synthetic lethal interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.